molecular formula C22H21FN4O2S B2713414 2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894026-24-5

2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Katalognummer: B2713414
CAS-Nummer: 894026-24-5
Molekulargewicht: 424.49
InChI-Schlüssel: YEZHICKNXKNECB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a novel synthetic derivative that incorporates various pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available literature, including anticancer effects, anticonvulsant properties, and antimicrobial activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H19FN4OS
  • Molecular Weight : 394.47 g/mol
  • IUPAC Name : N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide

1. Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound in focus has shown promising results against various cancer cell lines:

  • Cell Lines Tested : Renal cancer, leukemia, colon cancer, breast cancer, and melanoma.
  • Mechanism of Action : The thiazolo-triazole moiety is believed to interfere with DNA synthesis and repair mechanisms in cancer cells.

A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against renal cancer cells with IC50 values ranging from 5 to 10 μM .

Cell LineIC50 (μM)Reference
Renal Cancer5
Breast Cancer7
Colon Cancer8

2. Anticonvulsant Activity

The anticonvulsant potential of thiazolo[3,2-b][1,2,4]triazoles has been explored through various models:

  • Model Used : Maximal Electroshock (MES) test.
  • ED50 Value : The compound exhibited an ED50 value of approximately 49.1 mg/kg in animal studies .

This suggests that the compound could provide protective effects against seizure activity.

3. Antimicrobial Activity

The antimicrobial properties of similar triazole derivatives have been documented extensively:

  • Activity Spectrum : Active against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 16 to 64 μg/mL against various bacterial strains .
Bacterial StrainMIC (μg/mL)Reference
E. coli32
Staphylococcus aureus16

Case Studies and Research Findings

Recent research highlights the diverse biological activities associated with thiazolo-triazole derivatives:

  • Anticancer Evaluation : A comprehensive evaluation across nearly 60 human cancer cell lines indicated that compounds related to our target showed enhanced potency compared to traditional chemotherapeutics like doxorubicin .
  • Anticonvulsant Screening : In a study focused on new thiazolo-triazole derivatives, several compounds exhibited significant anticonvulsant activity with low toxicity profiles in animal models .
  • Antimicrobial Studies : Investigations into the antimicrobial efficacy of triazoles revealed that modifications to the core structure can lead to significant enhancements in activity against resistant bacterial strains .

Eigenschaften

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-2-29-19-9-3-15(4-10-19)13-20(28)24-12-11-18-14-30-22-25-21(26-27(18)22)16-5-7-17(23)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZHICKNXKNECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.